Urea, N,N-dimethyl-N'-(4-(2-propenyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- is a synthetic organic compound with a unique structure that includes a urea moiety substituted with dimethyl and a phenyl group linked through a propenyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N,N-dimethylamine with 4-(2-propenyloxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of N-substituted ureas, including Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)-, can be achieved through a similar process but optimized for large-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); in acidic or neutral conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-dimethyl-: A simpler analog without the phenyl group, used in various chemical applications.
Urea, N’-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-: A related compound with a methoxyphenoxy group, used in pesticide formulations.
Uniqueness
Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- is unique due to the presence of the propenyloxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65209-59-8 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-prop-2-enoxyphenyl)urea |
InChI |
InChI=1S/C12H16N2O2/c1-4-9-16-11-7-5-10(6-8-11)13-12(15)14(2)3/h4-8H,1,9H2,2-3H3,(H,13,15) |
InChI Key |
DJTXFVYJAALPLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.